3,5-Diiodo-4-methoxybenzohydrazide

Vue d'ensemble

Description

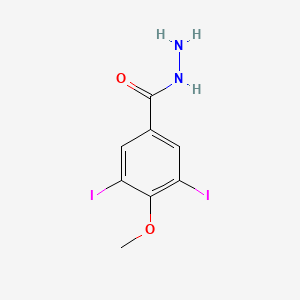

3,5-Diiodo-4-methoxybenzohydrazide is an organic compound belonging to the benzohydrazide family. It is characterized by a benzene ring substituted with two iodine atoms and one methoxy group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diiodo-4-methoxybenzohydrazide was first reported by Kismányoky et al. in 1969. The process involves reacting 3,5-diiodo-4-chlorobenzohydrazide with sodium methoxide in methanol. The reaction conditions typically include:

Reactants: 3,5-diiodo-4-chlorobenzohydrazide and sodium methoxide

Solvent: Methanol

Temperature: Room temperature to slightly elevated temperatures

Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent volume, and reaction time to achieve higher yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 3,5-Diiodo-4-methoxybenzohydrazide undergoes various chemical reactions, including:

Electrophilic Substitution: Due to the presence of electron-withdrawing iodine atoms, the compound is highly reactive towards electrophilic substitution reactions.

Oxidation and Reduction: It can participate in oxidation and reduction reactions, although specific conditions and reagents vary depending on the desired outcome.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Halogenation reactions may involve reagents like bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Applications De Recherche Scientifique

3,5-Diiodo-4-methoxybenzohydrazide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent for the determination of copper and other metals.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific biochemical pathways.

Industry: The compound is utilized as a photocatalyst for the degradation of organic pollutants, showcasing its environmental applications

Mécanisme D'action

The mechanism by which 3,5-Diiodo-4-methoxybenzohydrazide exerts its effects involves its interaction with molecular targets and pathways. The presence of iodine atoms enhances its reactivity, allowing it to participate in various biochemical reactions. It can act as an inhibitor or activator of specific enzymes, depending on the context of its use.

Comparaison Avec Des Composés Similaires

3,5-Diiodo-4-chlorobenzohydrazide: Similar in structure but with a chlorine atom instead of a methoxy group.

4-Methoxybenzhydrazide: Lacks the iodine atoms, resulting in different reactivity and applications.

3,5-Diiodo-4-hydroxybenzohydrazide: Contains a hydroxyl group instead of a methoxy group, affecting its solubility and reactivity.

Uniqueness: 3,5-Diiodo-4-methoxybenzohydrazide is unique due to the combination of iodine and methoxy substituents, which confer distinct physical and chemical properties. This uniqueness makes it valuable for specific applications in research and industry .

Activité Biologique

3,5-Diiodo-4-methoxybenzohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article synthesizes existing research findings, providing insights into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features two iodine atoms at the 3 and 5 positions of the benzene ring, a methoxy group at the para position (4), and a hydrazide functional group.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study assessing various acylhydrazone derivatives, this compound demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) strains. The antibacterial activity was comparable to or superior to that of conventional antibiotics used as controls .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus (MRSA) | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 128 µg/mL |

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies showed that this compound inhibits the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .

Case Study: Cytotoxicity Assessment

A study conducted on human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with this compound resulted in a significant reduction in cell viability:

- HeLa Cells : IC50 = 15 µM

- MCF-7 Cells : IC50 = 20 µM

These results indicate a promising potential for this compound as an anticancer agent .

The biological activity of this compound is attributed to its ability to interact with cellular targets. The presence of iodine atoms enhances lipophilicity, facilitating membrane penetration and interaction with intracellular targets. The hydrazide moiety may contribute to the inhibition of key enzymes involved in microbial metabolism and cancer cell proliferation .

Comparative Analysis with Similar Compounds

Comparative studies with related compounds highlight the unique efficacy of this compound:

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |

|---|---|---|

| This compound | 32 µg/mL | HeLa: 15 µM |

| 4-Methoxybenzohydrazide | >128 µg/mL | HeLa: >50 µM |

| Iodoacetic acid | 64 µg/mL | HeLa: >40 µM |

This comparison illustrates that the introduction of iodine at specific positions significantly enhances both antimicrobial and anticancer activities.

Propriétés

IUPAC Name |

3,5-diiodo-4-methoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8I2N2O2/c1-14-7-5(9)2-4(3-6(7)10)8(13)12-11/h2-3H,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUXQRQJBJCNOND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1I)C(=O)NN)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8I2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90178681 | |

| Record name | Benzoic acid, 3,3-diiodo-4-methoxy-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23964-37-6 | |

| Record name | Benzoic acid, 3,3-diiodo-4-methoxy-, hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023964376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3,3-diiodo-4-methoxy-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.